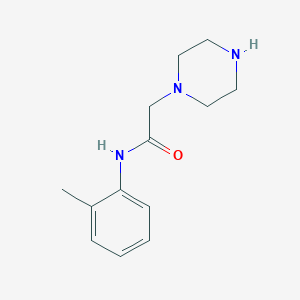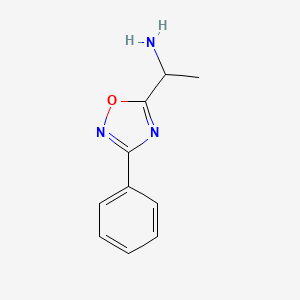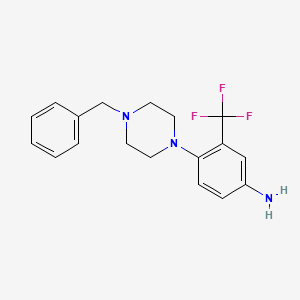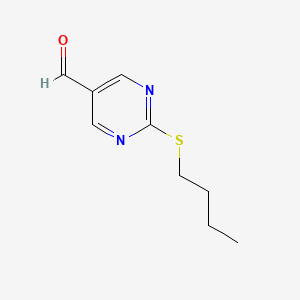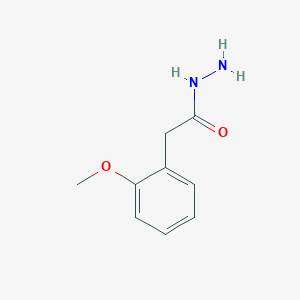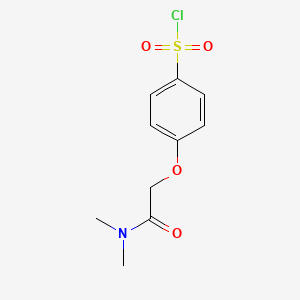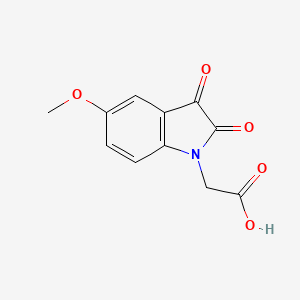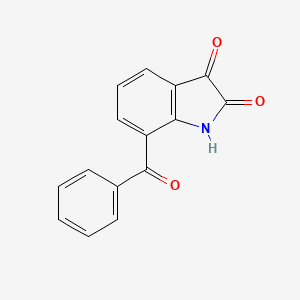
7-Benzoyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Benzoyl-1H-indole-2,3-dione can be synthesized through various synthetic routes. One common method involves the bromination of indole derivatives followed by further functionalization . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
the synthesis likely involves large-scale bromination and subsequent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
7-Benzoyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of high-purity chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Benzoyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Bromfenac: A nonsteroidal anti-inflammatory drug related to 7-Benzoyl-1H-indole-2,3-dione.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isoindoline-1,3-dione: A compound with a similar dione structure.
Uniqueness
Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-benzoyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-5-2-1-3-6-9)10-7-4-8-11-12(10)16-15(19)14(11)18/h1-8H,(H,16,18,19) |
InChI Key |
DCLKAUIECUBKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


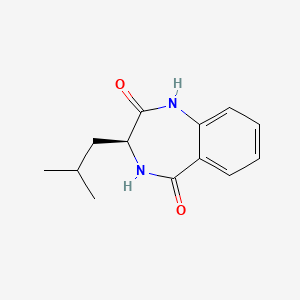
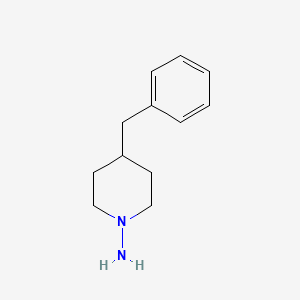
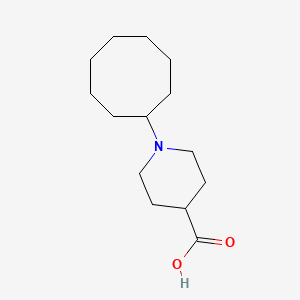
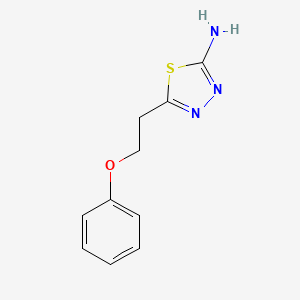
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)
